molecular formula C18H23ClN4O2 B3016660 (4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone CAS No. 1014049-52-5

(4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B3016660
CAS No.: 1014049-52-5
M. Wt: 362.86
InChI Key: YGMZVFIWNSXBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a pyrazole ring substituted with ethoxy and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-chlorophenylpiperazine with an appropriate pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups .

Scientific Research Applications

Chemistry

In chemistry, (4-(2-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in biological systems .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it valuable for creating specialized chemicals and intermediates .

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-(3-ethoxy-1-ethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2/c1-3-23-13-14(17(20-23)25-4-2)18(24)22-11-9-21(10-12-22)16-8-6-5-7-15(16)19/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMZVFIWNSXBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.